molecular formula C18H15N5O3S B12006281 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide

Cat. No.: B12006281
M. Wt: 381.4 g/mol
InChI Key: VRAYFUBETQWEMJ-SPJXWURQSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by condensing o-phenylenediamine with carbon disulfide under basic conditions to form 2-mercaptobenzimidazole.

    Sulfanyl Bridge Formation: The 2-mercaptobenzimidazole is then reacted with chloroacetic acid to introduce the sulfanyl bridge, forming 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid.

    Hydrazide Formation: The acetic acid derivative is converted to its hydrazide form by reacting with hydrazine hydrate.

    Condensation Reaction: Finally, the hydrazide is condensed with 3-(2-nitrophenyl)-2-propenal under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium can be used for reduction.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound’s potential as an antimicrobial or anticancer agent is of significant interest. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and receptor binding.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could be developed into drugs targeting specific diseases, such as cancer or bacterial infections.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The hydrazide linkage allows for hydrogen bonding and electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)acetic acid: Similar in structure but lacks the hydrazide and nitrophenyl groups.

    N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide: Lacks the benzimidazole moiety but shares the hydrazide and nitrophenyl groups.

Uniqueness

The uniqueness of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide lies in its combined structural features, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H15N5O3S/c24-17(12-27-18-20-14-8-2-3-9-15(14)21-18)22-19-11-5-7-13-6-1-4-10-16(13)23(25)26/h1-11H,12H2,(H,20,21)(H,22,24)/b7-5+,19-11+

InChI Key

VRAYFUBETQWEMJ-SPJXWURQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

Origin of Product

United States

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